molecular formula C4H7N5O B13157501 2-(4-Amino-2H-1,2,3-triazol-2-yl)acetamide

2-(4-Amino-2H-1,2,3-triazol-2-yl)acetamide

Katalognummer: B13157501
Molekulargewicht: 141.13 g/mol
InChI-Schlüssel: ZVUIMWAFEPLTCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Amino-2H-1,2,3-triazol-2-yl)acetamide is a nitrogen-rich heterocyclic compound that belongs to the class of 1,2,3-triazoles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2H-1,2,3-triazol-2-yl)acetamide typically involves the cycloaddition reaction of azides and alkynes, a process known as “click chemistry.” This reaction is highly efficient and can be carried out under mild conditions. The general synthetic route involves the following steps:

  • Preparation of the azide precursor.
  • Cycloaddition reaction with an alkyne to form the triazole ring.
  • Introduction of the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Amino-2H-1,2,3-triazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the triazole ring.

    Reduction: Reduced triazole compounds.

    Substitution: Various substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Amino-2H-1,2,3-triazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential as an anticancer, antifungal, and antibacterial agent.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(4-Amino-2H-1,2,3-triazol-2-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazole: Another triazole derivative with similar chemical properties but different biological activities.

    Tetrazole: A nitrogen-rich heterocycle with applications in medicinal chemistry and materials science.

    Imidazole: A five-membered ring containing two nitrogen atoms, widely used in pharmaceuticals.

Uniqueness

2-(4-Amino-2H-1,2,3-triazol-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both amino and acetamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C4H7N5O

Molekulargewicht

141.13 g/mol

IUPAC-Name

2-(4-aminotriazol-2-yl)acetamide

InChI

InChI=1S/C4H7N5O/c5-3-1-7-9(8-3)2-4(6)10/h1H,2H2,(H2,5,8)(H2,6,10)

InChI-Schlüssel

ZVUIMWAFEPLTCA-UHFFFAOYSA-N

Kanonische SMILES

C1=NN(N=C1N)CC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.